4-Bromo-3,5-difluorobenzotrifluoride CAS number
4-Bromo-3,5-difluorobenzotrifluoride CAS number
An In-depth Technical Guide to 4-Bromo-3,5-difluorobenzotrifluoride for Researchers and Drug Development Professionals
Abstract
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical compound 4-Bromo-3,5-difluorobenzotrifluoride. Its CAS Number is 499238-36-7.[1][2][3] This document provides an in-depth analysis of its physicochemical properties, a detailed and reasoned synthesis protocol, and a thorough exploration of its applications, particularly as a versatile building block in medicinal chemistry. By synthesizing technical data with field-proven insights, this guide aims to empower scientists to effectively leverage this compound in their synthetic and drug discovery endeavors.
Introduction: The Strategic Value of Multi-functionalized Fluorinated Scaffolds
The incorporation of fluorine and trifluoromethyl groups into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[4][5] 4-Bromo-3,5-difluorobenzotrifluoride emerges as a particularly powerful building block due to its unique trifecta of functionalities: a reactive bromine atom, a metabolically robust difluorinated benzene ring, and an electron-withdrawing trifluoromethyl group.[1] This strategic combination provides a versatile platform for constructing complex molecular architectures, making it an indispensable intermediate in the synthesis of novel therapeutics and agrochemicals.[1][5] This guide will deconstruct the compound's attributes, from its fundamental properties to its advanced applications, providing the practical and theoretical foundation necessary for its proficient use.
Physicochemical Data and Specifications
A precise understanding of a compound's physical properties is critical for experimental design, including reaction setup, purification, and storage. The key properties of 4-Bromo-3,5-difluorobenzotrifluoride are summarized below.
| Property | Value | Source |
| CAS Number | 499238-36-7 | [1][2][3] |
| IUPAC Name | 2-bromo-1,3-difluoro-5-(trifluoromethyl)benzene | [1][2] |
| Molecular Formula | C₇H₂BrF₅ | [1][2] |
| Molecular Weight | 260.99 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~162.6 °C at 760 mmHg | [1] |
| Density | ~1.74 g/cm³ at 25 °C | [1] |
Note: Physical properties can vary slightly between batches and suppliers. Always consult the Certificate of Analysis for lot-specific data.
Synthesis Protocol: Electrophilic Aromatic Substitution
The synthesis of 4-Bromo-3,5-difluorobenzotrifluoride is typically achieved via the electrophilic bromination of 3,5-difluorobenzotrifluoride.[1] The electron-withdrawing nature of the fluorine and trifluoromethyl groups deactivates the ring, necessitating a potent brominating system and carefully controlled conditions to achieve selective substitution at the desired position.
Detailed Step-by-Step Methodology
Objective: To synthesize 4-Bromo-3,5-difluorobenzotrifluoride via catalyzed electrophilic bromination.
Materials:
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3,5-Difluorobenzotrifluoride (Starting Material)
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N-Bromosuccinimide (NBS) (Brominating Agent)
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Fuming Sulfuric Acid (20% SO₃) (Catalyst)
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Dichloromethane (DCM), anhydrous (Solvent)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Saturated Sodium Chloride (Brine) solution
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Anhydrous Magnesium Sulfate (MgSO₄) (Drying Agent)
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Round-bottom flask with stir bar
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Dropping funnel
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Reflux condenser
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Ice bath
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Separatory funnel
Protocol:
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Reaction Setup: Charge a dry round-bottom flask with 3,5-difluorobenzotrifluoride and anhydrous dichloromethane under an inert atmosphere (e.g., Nitrogen or Argon).
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Reagent Addition: Add N-Bromosuccinimide to the solution in a single portion. Stir the mixture until the NBS is fully suspended.
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Catalyst Introduction: Cool the flask in an ice bath. Slowly add fuming sulfuric acid dropwise via a dropping funnel over 20-30 minutes. Causality: The slow, cooled addition is critical to manage the exothermic reaction and prevent uncontrolled side reactions. The fuming sulfuric acid acts as a powerful catalyst, activating the NBS to generate the highly electrophilic bromonium ion required to attack the deactivated aromatic ring.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.
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Quenching: Carefully pour the reaction mixture over crushed ice. This safely quenches the reactive species and begins the neutralization process.
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Workup & Extraction: Transfer the mixture to a separatory funnel. Slowly add saturated sodium bicarbonate solution until effervescence ceases to neutralize the acid. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
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Drying & Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be purified by vacuum distillation to yield the final 4-Bromo-3,5-difluorobenzotrifluoride as a clear liquid. The purity should be confirmed by GC-MS and NMR.
Synthesis Workflow Diagram
Caption: A step-by-step workflow for the catalyzed bromination synthesis.
Applications in Drug Discovery & Medicinal Chemistry
The true value of 4-Bromo-3,5-difluorobenzotrifluoride lies in its utility as a versatile intermediate. The bromine atom serves as a synthetic "handle" for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.
Key Synthetic Transformations
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Suzuki-Miyaura Coupling: The bromine atom readily couples with a wide range of aryl and heteroaryl boronic acids or esters. This is a robust and widely used method for forming C(sp²)-C(sp²) bonds, which are prevalent in many drug scaffolds.
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Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl bromide with various amines. It is a critical transformation for synthesizing kinase inhibitors, GPCR ligands, and other nitrogen-containing bioactive molecules.[6]
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Sonogashira Coupling: The coupling with terminal alkynes provides access to aryl alkynes, which are important precursors for various heterocycles and conjugated systems.[4]
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Nucleophilic Aromatic Substitution (SₙAr): While the bromine itself can be substituted, the electron-withdrawing groups also activate the ring, making it susceptible to nucleophilic attack under certain conditions, allowing for the introduction of other functional groups.[1]
Logical Workflow: Building a Kinase Inhibitor Core
The diagram below illustrates a common logic path in drug discovery where 4-Bromo-3,5-difluorobenzotrifluoride is used to construct a complex biaryl amine, a common core structure in modern kinase inhibitors.
Caption: Logical pathway for using the title compound in drug discovery.
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety.
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Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles with side shields, and a lab coat.
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Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[7]
-
Handling: Avoid contact with skin and eyes.[8] In case of contact, rinse immediately and thoroughly with water.[7] Do not breathe vapors or mist.[7]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.[9]
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Disposal: Dispose of waste materials in accordance with all local, regional, and national regulations.
Note: This is a summary of safety precautions. Always consult the full Safety Data Sheet (SDS) provided by the supplier before use.[10]
Conclusion
4-Bromo-3,5-difluorobenzotrifluoride is a high-value, strategic building block for chemical synthesis. Its unique array of functional groups provides a robust platform for diversification, enabling the efficient construction of complex molecules for the pharmaceutical and agrochemical industries.[11] A comprehensive understanding of its properties, synthetic routes, and reactivity, as detailed in this guide, is essential for scientists aiming to leverage its full potential in their research and development programs.
References
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PubChem. (n.d.). 4-Bromo-3,5-difluorobenzotrifluoride. Retrieved from [Link]
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Capot Chemical Co., Ltd. (n.d.). MSDS of 4-Bromo-3,5-difluorobenzotrifluoride. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3-fluorobenzotrifluoride. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Organic Synthesis with 4-Bromo-3-fluorobenzotrifluoride: A Chemist's Guide. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Advanced Synthesis: The Power of 4-Bromo-3-fluorobenzotrifluoride. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Role of 4-Bromo-3,5-difluoroaniline in Modern Pharmaceutical Development. Retrieved from [Link]
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